molecular formula C7H9N B068439 2-Toluidine-d7 CAS No. 194423-47-7

2-Toluidine-d7

Cat. No.: B068439
CAS No.: 194423-47-7
M. Wt: 116.21 g/mol
InChI Key: RNVCVTLRINQCPJ-LLZDZVHOSA-N
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Preparation Methods

2-Toluidine-d7 is typically prepared by deuteration of 2-toluidine. This process involves treating 2-toluidine with a deuterated reagent to replace the hydrogen atoms with deuterium . The reaction conditions for this process are carefully controlled to ensure complete deuteration and to maintain the integrity of the compound.

Chemical Reactions Analysis

2-Toluidine-d7 undergoes various chemical reactions similar to those of 2-toluidine. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Toluidine-d7 is similar to that of 2-toluidine. It primarily involves interactions with enzymes and receptors in biological systems. The deuterium atoms in this compound can affect the rate of metabolic reactions due to the kinetic isotope effect, which can provide insights into the metabolic pathways and mechanisms of action of 2-toluidine .

Comparison with Similar Compounds

2-Toluidine-d7 is unique due to its isotopic labeling with deuterium. Similar compounds include:

The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing and studying the behavior of 2-toluidine in various systems.

Properties

IUPAC Name

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVCVTLRINQCPJ-LLZDZVHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Toluidine-d7
Reactant of Route 2
2-Toluidine-d7
Reactant of Route 3
2-Toluidine-d7
Reactant of Route 4
2-Toluidine-d7
Reactant of Route 5
2-Toluidine-d7
Reactant of Route 6
2-Toluidine-d7

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